
2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide is a synthetic organic compound that features a bromine atom, a benzamide group, and a pyrimidine ring substituted with a pyrazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide typically involves multi-step organic reactions:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of 3,5-dimethyl-1H-pyrazole with appropriate starting materials under acidic or basic conditions.
Pyrimidine Ring Formation: The pyrimidine ring is often constructed via cyclization reactions involving suitable precursors such as amidines and β-diketones.
Coupling Reactions: The pyrazole and pyrimidine rings are then coupled using cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig coupling, often employing palladium catalysts.
Bromination: The final step involves the bromination of the benzamide group, which can be achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.
化学反应分析
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole and pyrimidine rings.
Coupling Reactions: The benzamide group can engage in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation might produce a corresponding oxide.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or receptor modulators. The pyrazole and pyrimidine rings are known to interact with biological targets, making this compound a candidate for drug discovery.
Medicine
Medicinally, this compound could be explored for its potential therapeutic effects. Compounds with similar structures have been studied for their anti-inflammatory, anticancer, and antimicrobial properties.
Industry
In the industrial sector, this compound might be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
作用机制
The mechanism by which 2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide exerts its effects would depend on its specific application. In medicinal chemistry, it might act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
相似化合物的比较
Similar Compounds
- 2-chloro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide
- 2-fluoro-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide
- 2-iodo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide
Uniqueness
The uniqueness of 2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide lies in its bromine atom, which can participate in specific reactions that other halogens might not. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.
常见问题
Basic Research Questions
Q. What are the common synthetic routes for preparing 2-bromo-N-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)benzamide, and how are reaction conditions optimized?
- Answer: The compound is synthesized via multi-step procedures involving coupling reactions between brominated benzamide precursors and substituted pyrimidine intermediates. Key steps include:
- Nucleophilic substitution to introduce the pyrazole moiety onto the pyrimidine ring (e.g., using 3,5-dimethylpyrazole under reflux with a polar aprotic solvent like DMF) .
- Amide bond formation via activation of the carboxylic acid group (e.g., using HATU or EDC as coupling agents) .
- Optimization parameters: Temperature (60–100°C), reaction time (12–48 hours), and solvent choice (DMF, THF) significantly impact yield and purity. Microwave-assisted synthesis may reduce reaction times .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- Answer:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm regiochemistry and substituent positions, particularly distinguishing pyrazole and pyrimidine protons .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]+ at m/z 428.05 for C17H15BrN5O) .
- X-ray Crystallography: Resolves 3D structure and confirms intramolecular interactions (e.g., hydrogen bonding between the amide group and pyrimidine nitrogen). SHELX software is widely used for refinement .
Q. What preliminary biological activities have been reported for this compound?
- Answer: Structural analogs exhibit:
- Kinase inhibition (e.g., targeting CDK2 or EGFR) due to pyrimidine-pyrazole scaffolds .
- Antiproliferative activity in cancer cell lines (IC50 values in the µM range), often linked to apoptosis induction .
- Solubility limitations in aqueous media (logP ~3.5) necessitate formulation strategies like PEGylation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data across studies?
- Answer:
- Dose-response validation: Re-evaluate IC50 values using standardized assays (e.g., MTT or ATP-based viability tests) across multiple cell lines .
- Target engagement assays: Use biophysical methods (e.g., SPR or thermal shift assays) to confirm direct binding to purported targets like kinases .
- Metabolic stability testing: Assess compound degradation in microsomal models to rule out false negatives from rapid clearance .
Q. What strategies optimize the compound’s pharmacokinetic properties without compromising activity?
- Answer:
- Bioisosteric replacement: Substitute the bromine atom with chlorine or CF3 to enhance metabolic stability while retaining electronic effects .
- Prodrug design: Introduce hydrolyzable groups (e.g., ester linkages) to improve aqueous solubility .
- Co-crystallization studies: Use X-ray data to identify hydrophobic pockets for targeted substitutions that enhance binding affinity .
Q. How do substituents on the pyrazole and pyrimidine rings influence target selectivity?
- Answer:
- Pyrazole substituents: 3,5-Dimethyl groups increase steric bulk, favoring selectivity for kinases with larger hydrophobic pockets (e.g., JAK2 over EGFR) .
- Pyrimidine modifications: Adding electron-withdrawing groups (e.g., Br at position 2) enhances π-stacking with aromatic residues in enzyme active sites .
- SAR studies: Systematic variation of substituents followed by molecular docking (e.g., using AutoDock Vina) identifies critical binding interactions .
Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?
- Answer:
- CRISPR-Cas9 knockout models: Confirm target dependency by comparing compound efficacy in wild-type vs. gene-edited cell lines .
- Phosphoproteomics: Identify downstream signaling pathways altered by treatment (e.g., MAPK/ERK suppression) .
- In vivo efficacy: Use xenograft models with pharmacokinetic-pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with tumor growth inhibition .
Q. How can researchers address low yields in large-scale synthesis?
- Answer:
- Flow chemistry: Implement continuous flow reactors to improve mixing and heat transfer, reducing side reactions .
- Catalyst screening: Test palladium or copper catalysts for coupling steps to enhance efficiency (e.g., Pd(OAc)2 with Xantphos ligand) .
- Purification optimization: Use preparative HPLC with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to isolate high-purity batches .
Q. Methodological Notes for Data Contradictions
- Crystallographic discrepancies: If X-ray data conflicts with NMR assignments, re-refine structures using SHELXL with anisotropic displacement parameters and validate via R-factor analysis .
- Biological replicate variability: Apply strict normalization controls (e.g., housekeeping genes in qPCR) and use Bayesian statistical models to account for inter-experiment variability .
属性
IUPAC Name |
2-bromo-N-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-10-7-11(2)22(21-10)15-8-14(18-9-19-15)20-16(23)12-5-3-4-6-13(12)17/h3-9H,1-2H3,(H,18,19,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVVHOHLDQKGBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC=NC(=C2)NC(=O)C3=CC=CC=C3Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。